
Olcegepant hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BIBN-4096-Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und ihre anschließende Kupplung. Der Prozess beginnt typischerweise mit der Herstellung von 3,5-Dibrom-4-hydroxybenzaldehyd, der dann verschiedenen Reaktionen unterzogen wird, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von BIBN-4096-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltsicherheit optimiert. Dies beinhaltet die Verwendung großer Reaktoren, automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen und strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reductive Amination and Cyclization
A critical step involves reductive amination of ketone intermediates (e.g., 3,5-difluorophenacyl derivatives) with glycine ethyl ester to form amines, followed by cyclization to generate piperazinone rings . For example:
-
Alkylation : Methyl 1-aminocyclopentanecarboxylate reacts with 3,5-difluorophenacyl bromide to form an amino ketone.
-
Reductive amination : The amino ketone undergoes reductive amination with glycine ethyl ester, followed by cyclization to yield a piperazinone intermediate.
Saponification and Coupling
The piperazinone intermediate is saponified to a carboxylic acid, which is then coupled to a spiro compound (e.g., quinazolinyl-pyrrolo-pyrrolidine spiro system) via amide bond formation . This step involves activation of the carboxylic acid (e.g., using EDCl or HOBt) and coupling with an amine.
Hydrochloride Salt Formation
Olcegepant hydrochloride is formed by reacting the parent amine with hydrochloric acid (HCl). The reaction protonates the amine group, yielding a stable ammonium chloride salt . This enhances aqueous solubility for pharmaceutical formulations.
Structural and Stability Considerations
Research Findings on Reactivity
-
Signal-specific antagonism : Olcegepant shows differential antagonism of CGRP signaling pathways (e.g., CREB phosphorylation vs. cAMP accumulation), suggesting pathway-dependent reactivity .
-
Protein binding : High plasma protein binding (e.g., in rats) influences clearance and bioavailability, as seen in stereoisomeric comparisons .
-
Salt impact : The hydrochloride salt enhances solubility but does not alter the parent compound’s receptor affinity .
Wissenschaftliche Forschungsanwendungen
Migraine Treatment
Olcegepant has been primarily studied for its efficacy in treating acute migraine:
- Phase II Clinical Trials : In clinical trials, olcegepant demonstrated a significant reduction in headache severity for approximately 60% of participants. Secondary endpoints, such as headache-free rates and sustained response rates, were also met .
- Adverse Effects : The drug was generally well-tolerated with only mild to moderate transient adverse events reported, notably lacking the cardiovascular side effects associated with triptans and dihydroergotamine .
Neurogenic and Non-Neurogenic Responses
Research has explored olcegepant's effects on various neurogenic responses:
- Vasodepressor Response : Studies indicate that olcegepant effectively blocks both neurogenic and non-neurogenic CGRPergic vasodepressor responses in animal models, which may enhance sympathetic nerve stimulation responses .
- Ischemic Risk : In animal models simulating transient ischemic attacks, olcegepant increased infarct risk and volume, suggesting that while it is effective for migraines, caution is warranted regarding its use in patients with ischemic conditions .
CGRP Receptor Antagonism
Olcegepant's ability to antagonize CGRP receptors has been linked to several physiological changes:
- Inhibition of cAMP Production : Functional studies have shown that olcegepant antagonizes CGRP-induced cyclic adenosine monophosphate (cAMP) production in neuronal cell lines, indicating its potential to modulate signaling pathways involved in migraine pathophysiology .
- Impact on Spinal Trigeminal Activity : Pre-treatment with olcegepant inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus, suggesting a central mechanism of action that may be beneficial for migraine management .
Comparative Efficacy
A comparative analysis of olcegepant with other migraine treatments reveals its unique profile:
Drug | Mechanism | Efficacy (Headache Relief) | Adverse Effects |
---|---|---|---|
Olcegepant | CGRP receptor antagonist | 60% reduction | Mild to moderate transient events |
Sumatriptan | Serotonin receptor agonist | 70% reduction | Vasoconstriction-related effects |
Rimegepant | CGRP receptor antagonist | 50-60% reduction | Similar to olcegepant |
Wirkmechanismus
BIBN-4096 hydrochloride exerts its effects by binding to and blocking the calcitonin gene-related peptide receptor. This prevents the neuropeptide from exerting its effects, thereby reducing neurogenic inflammation and vasodilation associated with migraine headaches. The molecular targets involved include the calcitonin gene-related peptide receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Telcagepant: Ein weiterer Calcitonin-Gen-verwandter Peptid (CGRP)-Rezeptorantagonist mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
Ubrogepant: Eine neuere Verbindung mit verbesserter Bioverfügbarkeit nach oraler Verabreichung und Wirksamkeit bei der Behandlung von akuten Migräneanfällen.
Rimegepant: Bekannt für seine lang anhaltende Wirkung und sein günstiges Sicherheitsprofil
Einzigartigkeit
BIBN-4096-Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Calcitonin-Gen-verwandter Peptid (CGRP)-Rezeptorantagonist. Es wurde ausgiebig untersucht und hat in klinischen Studien zur Migränebehandlung vielversprechende Ergebnisse gezeigt, was es zu einem wertvollen Instrument sowohl in der Forschung als auch in therapeutischen Anwendungen macht .
Biologische Aktivität
Olcegepant hydrochloride, a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, has emerged as a significant candidate in the treatment of acute migraine attacks. Developed by Boehringer Ingelheim Pharmaceuticals, olcegepant (also known as BIBN 4096) represents a novel class of medications aimed at alleviating migraine symptoms through the modulation of CGRP signaling pathways.
CGRP is a neuropeptide that plays a crucial role in migraine pathogenesis by promoting vasodilation and neurogenic inflammation. Olcegepant functions by selectively blocking CGRP receptors, thereby inhibiting CGRP-induced vasodilation and reducing the associated pain pathways. This mechanism is particularly relevant in the trigeminovascular system, where CGRP is known to enhance nociceptive transmission.
Key Mechanistic Insights:
- Receptor Interaction : Olcegepant binds to the CGRP receptor complex, which includes the calcitonin receptor-like receptor (CALCRL) and receptor activity modifying protein 1 (RAMP1) .
- Signal Modulation : In animal studies, olcegepant has been shown to significantly inhibit neuronal firing in response to CGRP stimulation, indicating its effectiveness in modulating pain transmission .
Efficacy in Clinical Trials
Olcegepant's efficacy has been evaluated in various clinical trials, particularly focusing on its ability to reduce headache severity and improve patient outcomes in acute migraine episodes.
Clinical Findings:
- In a phase II clinical trial, olcegepant demonstrated a reduction in headache severity in approximately 60% of participants .
- A network meta-analysis involving 8,174 patients indicated that olcegepant had an odds ratio (OR) of 4.09 for achieving pain relief within two hours post-treatment compared to placebo .
Comparative Efficacy
In comparison with other migraine treatments such as triptans and other CGRP antagonists, olcegepant has shown superior efficacy without the vasoconstrictive side effects commonly associated with triptans.
Treatment | Odds Ratio (2-hour Pain-Free Rate) | Adverse Events Risk |
---|---|---|
Olcegepant | 4.09 | Moderate |
Ubrogepant | 2.11 | Low |
Triptans | 0.82 | High |
Safety Profile
The safety profile of olcegepant has been generally favorable. Clinical trials reported only mild-to-moderate transient adverse events with no significant cardiovascular effects noted . However, some studies have raised concerns regarding its potential impact on cerebral ischemia, particularly at higher doses .
Case Study Insights:
- In rodent models, olcegepant was found to increase infarct risk after induced ischemia, suggesting that while effective for migraine treatment, caution is warranted regarding its use in patients with cerebrovascular conditions .
Research Findings
Recent studies have further elucidated the biological activity of olcegepant:
- In Vitro Studies : Olcegepant exhibited significant antagonistic effects on CGRP-induced signaling pathways in trigeminal ganglia neurons, highlighting its potential role in modulating pain-related pathways .
- Comparative Potency : In experimental setups, olcegepant was found to be tenfold more potent than rimegepant in inhibiting CGRP-induced relaxations in vascular tissues .
- Long-term Efficacy Concerns : Despite its promising efficacy, research on olcegepant has been discontinued due to concerns regarding its molecular weight and limited ability to penetrate the central nervous system effectively .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing Olcegepant hydrochloride’s receptor selectivity and binding affinity?
Competitive radioligand binding assays are the gold standard for determining binding affinity (Ki) and selectivity for the CGRP1 receptor. Use cell membranes expressing human CGRP receptors and compare displacement curves with labeled CGRP (e.g., ¹²⁵I-CGRP). Validate selectivity by testing against related receptors (e.g., adrenomedullin receptors). Include positive controls like BIBN4096BS (the parent compound) and ensure assays are performed in triplicate to minimize variability .
Q. How can researchers ensure accurate solubility and stability of this compound in aqueous solutions for in vitro studies?
this compound is highly soluble in water (≥66.66 mg/mL at room temperature). For stability, prepare fresh solutions in deionized water or PBS (pH 7.4) and avoid prolonged storage (>24 hours). Use HPLC or mass spectrometry to confirm compound integrity post-reconstitution. For long-term storage, lyophilize aliquots and store at -80°C under inert gas .
Q. What in vivo models are suitable for evaluating Olcegepant’s efficacy in migraine-related cortical spreading depression (CSD)?
The rat KCl-induced CSD model is widely used. Continuous KCl stimulation on the cortical surface induces repetitive CSD waves. Administer Olcegepant intravenously (dose range: 0.1–1 mg/kg) and measure changes in CSD frequency and vasoconstriction dynamics using electrocorticography and laser Doppler flowmetry. Include vehicle-treated controls and blinded experimenters to reduce bias .
Advanced Research Questions
Q. How can conflicting data on Olcegepant’s vascular effects (vasoconstriction vs. no baseline effect) be reconciled in experimental designs?
Discrepancies may arise from differences in species (human vs. rodent receptors), dose regimens, or measurement techniques. To address this:
- Use transgenic mice expressing human CGRP receptors to standardize receptor pharmacology.
- Employ high-resolution intravital microscopy to capture real-time vascular responses.
- Compare acute vs. chronic dosing effects to identify adaptive mechanisms .
Q. What strategies optimize Olcegepant’s blood-brain barrier (BBB) penetration for CNS-targeted studies?
Olcegepant has limited BBB permeability due to its high molecular weight (906.11 g/mol) and polarity. To enhance delivery:
- Co-administer with BBB permeabilizers (e.g., mannitol) in rodent models.
- Use nanocarriers functionalized with transferrin or insulin receptors to exploit receptor-mediated transcytosis.
- Validate brain uptake via LC-MS/MS quantification of Olcegepant in cerebrospinal fluid post-administration .
Q. How can researchers investigate Olcegepant’s off-target interactions with T-cell signaling pathways?
Perform phosphoproteomic profiling using SILAC (stable isotope labeling by amino acids in cell culture) in primary T-cells. Stimulate cells with IL-7 or TCR agonists, treat with Olcegepant (1–10 µM), and identify differentially phosphorylated proteins (e.g., CYTIP at Thr280). Validate findings with co-immunoprecipitation and confocal microscopy to visualize TCR/LFA-1 co-clustering .
Q. What statistical approaches are critical for analyzing dose-response relationships in Olcegepant’s receptor antagonism studies?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ and Hill coefficients. For in vivo data, apply mixed-effects models to account for inter-animal variability. Include confidence intervals for potency metrics and perform power analysis to determine sample sizes a priori .
Q. Methodological Best Practices
- Contradiction Resolution : Cross-validate findings using orthogonal assays (e.g., functional cAMP assays alongside binding studies) .
- Data Reproducibility : Adhere to ARRIVE guidelines for in vivo experiments and deposit raw data in repositories like Figshare or Zenodo .
- Safety Protocols : Use nitrile gloves and respiratory filters when handling powdered Olcegepant, as no specific safety data are available .
Eigenschaften
IUPAC Name |
N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWDDNZNYEKMO-XWIRJDCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Br2ClN9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.